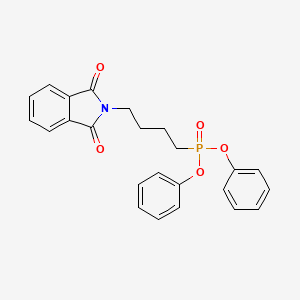

2-(4-Diphenoxyphosphorylbutyl)isoindole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

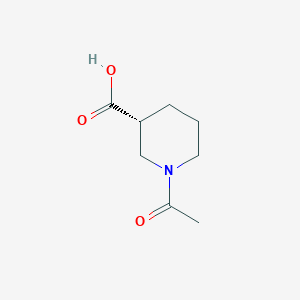

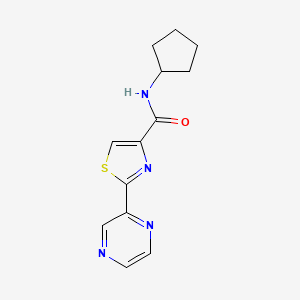

“2-(4-Diphenoxyphosphorylbutyl)isoindole-1,3-dione” is a derivative of isoindole-1,3-dione . Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .

Synthesis Analysis

The synthesis of isoindoline/isoindoline-1,3-dione derivatives can be carried out under solventless conditions . The reaction can be relatively quick, lasting between 1 to 8 minutes . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Molecular Structure Analysis

Isoindole consists of a benzene ring fused with pyrrole . The compound is an isomer of indole. Its reduced form is isoindoline . The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS .

Chemical Reactions Analysis

Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents . In addition, the inhibition of β -amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .

Physical And Chemical Properties Analysis

The physicochemical properties of the new phthalimides were determined on the basis of Lipiński’s rule . The absorbance (Abs), transmittance (T), absorbance band edge (EAbs-be), optical band gap (Eg), and refractive index (n) of these compounds were calculated .

科学的研究の応用

Synthesis and Photophysical Properties

- A study on the synthesis and photophysical properties of novel phthalimide derivatives, including those similar to 2-(4-Diphenoxyphosphorylbutyl)isoindole-1,3-dione, explored their solvatochromic behavior and dipole moments. These compounds were analyzed in different solvents to understand their interactions and photophysical responses, providing insights into their potential applications in molecular probes and materials science (Akshaya et al., 2016).

Crystal Structure and DFT Computational Studies

- The crystal structure and spectral analysis of novel isoindoline derivatives were detailed, offering a foundational understanding of their molecular configurations for further chemical modifications and applications in material science or drug design (Evecen et al., 2016).

Green Catalytic Systems for Synthesis

- Research on the efficient synthesis of isoindoline-1,3-dione derivatives using environmentally friendly catalysts highlighted alternative approaches to producing these compounds. This work showcased the application of green chemistry principles in synthesizing valuable organic molecules, potentially impacting the pharmaceutical and materials industries (Journal et al., 2019).

Anticancer Activity and Molecular Modelling

- The synthesis, structure-activity relationships, and molecular modelling studies of isoindole-1,3(2H)-dione compounds containing different functional groups revealed their varying anticancer activities. Such studies are crucial for understanding how structural modifications affect biological activity, guiding the development of new anticancer agents (Tan et al., 2020).

Inhibitory Properties and Interaction Mechanism

- Evaluating the xanthine oxidase inhibitor properties of isoindoline-1,3-dion derivatives offered insights into their therapeutic potential. Understanding the interaction mechanisms of these compounds with enzymes can inform drug discovery efforts, especially for diseases where enzyme inhibition is a therapeutic strategy (Gunduğdu et al., 2020).

Isoindigo Derivatives and Their Applications

- The facile synthesis of isoindigo derivatives from 3-indolyl-2-oxindoles and their potential biological activities, such as anti-leukemia and anti-inflammatory effects, underscore the importance of these compounds in medicinal chemistry and organic electronics (Seo et al., 2017).

作用機序

Target of Action

The primary target of 2-(4-Diphenoxyphosphorylbutyl)isoindole-1,3-dione is the human dopamine receptor D2 (hD2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes, including mood, reward, addiction, and fine motor control .

Mode of Action

This compound interacts with hD2R through several interactions, including one electrostatic interaction, four hydrophobic interactions, and five π–π interactions . These interactions occur at the allosteric binding site of the receptor, suggesting that the compound may modulate the receptor’s activity .

Biochemical Pathways

Given its interaction with the dopamine receptor d2, it is likely to influence dopaminergic signaling pathways . These pathways play a critical role in various neurological processes, and their modulation can have significant effects on mood, reward, and motor control .

Pharmacokinetics

In silico analysis suggests that isoindoline derivatives, including this compound, have favorable pharmacokinetic parameters

Result of Action

将来の方向性

Isoindoline-1,3-dione derivatives continue to attract considerable attention due to their diverse pharmacological profile . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge . Future research could focus on developing green synthesis techniques for isoindolines/dioxoisoindolines and exploring their potential applications in various fields such as medicine and agriculture .

特性

IUPAC Name |

2-(4-diphenoxyphosphorylbutyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22NO5P/c26-23-21-15-7-8-16-22(21)24(27)25(23)17-9-10-18-31(28,29-19-11-3-1-4-12-19)30-20-13-5-2-6-14-20/h1-8,11-16H,9-10,17-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELAXOXOGPOOFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(CCCCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22NO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Hydroxypropyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2930051.png)

![(1-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)methyl)pyrrolidin-2-yl)methanol](/img/structure/B2930052.png)

![N-cyclohexyl-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2930055.png)

![3-[5-(4-Bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2930058.png)

![2-(4-Phenylpiperazino)-5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2930065.png)

methanone](/img/structure/B2930068.png)

![N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2930070.png)